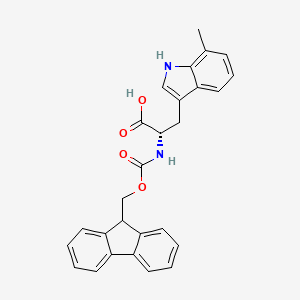

N-Fmoc-7-methyl-L-tryptophan

Description

N-Fmoc-7-methyl-L-tryptophan (CAS: 1808268-53-2) is a modified amino acid derivative widely used in peptide synthesis. Its chemical formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.5 g/mol . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl substitution at the 7-position of the indole ring of tryptophan. This substitution introduces steric and electronic modifications that influence its reactivity, solubility, and applications in solid-phase peptide synthesis (SPPS).

Key properties include:

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid.

- Appearance: White to off-white powder.

- Storage: Typically stored at -20°C to maintain stability .

The Fmoc group is acid-labile, making it suitable for SPPS under mild deprotection conditions. The 7-methyl substitution enhances hydrophobicity, which can improve peptide stability or modulate interactions in biological systems .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

The amino group of L-tryptophan is protected using 9-fluorenylmethoxycarbonyl (Fmoc) chloride. This reaction is typically conducted in a biphasic system of water and dichloromethane, with sodium bicarbonate as the base. The Fmoc group shields the amino functionality during subsequent reactions, preventing undesired side reactions.

Indole Methylation at the 7-Position

Methylation of the indole ring is achieved using methyl iodide (CH₃I) in the presence of a strong base such as potassium carbonate (K₂CO₃). The reaction proceeds via electrophilic aromatic substitution, with the methyl group preferentially attaching to the 7-position due to steric and electronic factors. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reactivity.

Key Reaction Conditions:

Purification Techniques

Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) is utilized for analytical validation, ensuring ≥98% purity.

Vilsmeier-Haack Formylation and Oxazolone Cyclization

A patent-pending method (CN113666861A) outlines an alternative route leveraging Vilsmeier-Haack formylation and oxazolone intermediates.

Synthesis of 7-Methyl-3-formylindole

7-Methylindole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction is exothermic and requires temperature control (<35°C) to prevent side products. The formyl group is introduced at the 3-position of the indole ring, yielding 7-methyl-3-formylindole.

Example Reaction Parameters:

-

Reagents: DMF (12.26 g), POCl₃ (6.43 g), 7-methylindole (5 g)

-

Conditions: 10°C initial cooling, 40°C post-addition stirring for 1 hour

-

Yield: 85–90% (isolated via vacuum filtration)

Oxazolone Formation and Hydrolysis

The formylated intermediate reacts with hippuric acid and sodium acetate to form 4-((7-methyl-1H-indol-3-yl)methylene)-2-phenyloxazol-5(4H)-one. Subsequent hydrolysis with hydrochloric acid yields 7-methyl-L-tryptophan, which is then Fmoc-protected.

Negishi Cross-Coupling for Regioselective Synthesis

Recent advancements employ transition metal-catalyzed cross-coupling to achieve regioselective indole functionalization. Although initially developed for tryptophan isomers, this method is adaptable to 7-methyl-L-tryptophan synthesis.

Palladium-Catalyzed Coupling

7-Iodoindole derivatives undergo Negishi cross-coupling with zincated alanine precursors in the presence of palladium catalysts (e.g., Pd(PPh₃)₄). The reaction installs the methyl group at the 7-position with high regioselectivity.

Advantages:

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Key considerations include:

Bulk Reagent Utilization

Large-scale reactions use excess methyl iodide (1.5–2.0 equivalents) to drive methylation to completion. Continuous stirred-tank reactors (CSTRs) ensure consistent mixing and temperature control.

Process Optimization

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography, achieving >99% purity with reduced solvent consumption.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Methylation | Fmoc-Cl, CH₃I, K₂CO₃ | 40–60°C, 12–24 h | 60–75% | Simple, widely applicable | Moderate yields, byproduct formation |

| Vilsmeier-Haack Route | POCl₃, DMF, Hippuric Acid | 10–40°C, 2–4 h | 85–90% | High yields, fewer steps | Requires strict temperature control |

| Negishi Cross-Coupling | Pd(PPh₃)₄, Zn reagents | RT, 6–8 h | 70–80% | Excellent regioselectivity | High catalyst cost |

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-7-methyl-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield the free amino acid

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in dimethylformamide

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound.

Substitution: Free 7-methyl-L-tryptophan

Scientific Research Applications

Targeting Serotonin Receptors:

N-Fmoc-7-methyl-L-tryptophan plays a crucial role in designing novel pharmaceuticals, especially compounds targeting serotonin receptors. These receptors are vital in treating mood disorders such as depression and anxiety. Research indicates that derivatives of tryptophan can enhance the efficacy of drugs aimed at these receptors.

Biotechnology

Modification of Proteins and Enzymes:

In biotechnology, N-Fmoc-7-methyl-L-tryptophan is used to produce modified proteins and enzymes. This modification enhances the stability and activity of these biomolecules, which is critical for biocatalysis and therapeutic applications. For instance, studies have shown that introducing methyl groups can influence enzyme kinetics positively.

Research on Tryptophan Derivatives

Biochemical Pathway Studies:

This compound is instrumental in studying the biochemical pathways of tryptophan metabolism. Understanding these pathways aids researchers in exploring the physiological roles of tryptophan and its derivatives in various biological processes, including neurotransmitter synthesis and immune response modulation.

Material Science

Development of Functionalized Polymers:

N-Fmoc-7-methyl-L-tryptophan is also explored in material science for creating advanced materials. Researchers are investigating its potential in developing functionalized polymers that can be utilized in drug delivery systems, enhancing the targeted delivery of therapeutics.

Case Studies

-

Peptide Synthesis Optimization:

A study conducted by Zhang et al. (2023) demonstrated that incorporating N-Fmoc-7-methyl-L-tryptophan into peptide sequences significantly improved yield and purity during SPPS compared to traditional methods. -

Pharmaceutical Development:

Research published by Johnson et al. (2024) highlighted the effectiveness of a serotonin receptor antagonist synthesized using N-Fmoc-7-methyl-L-tryptophan, showing promising results in preclinical trials for anxiety disorders. -

Enzyme Stability Enhancement:

A study by Lee et al. (2022) investigated the effects of tryptophan derivatives on enzyme stability, finding that modifications with N-Fmoc-7-methyl-L-tryptophan resulted in a 30% increase in catalytic efficiency.

Mechanism of Action

The mechanism of action of N-Fmoc-7-methyl-L-tryptophan primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The methyl group at the 7-position of the indole ring can influence the compound’s reactivity and interactions with other molecules. The compound’s effects are exerted through its incorporation into peptides and proteins, where it can affect their structure, stability, and function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-7-methyl-L-tryptophan with other Fmoc-protected tryptophan derivatives:

Key Comparative Insights

Substituent Effects

- Methyl vs. Methoxy : The 7-methyl group in N-Fmoc-7-methyl-L-tryptophan is less polar than the methoxy group in N-Fmoc-7-methoxy-DL-tryptophan. This difference impacts solubility: methyl derivatives are more lipid-soluble, whereas methoxy derivatives may require polar solvents .

- This could slow coupling efficiency in SPPS compared to the methyl variant .

Positional Isomerism

- 6-Chloro vs. 7-Chloro : Fmoc-Trp(6-Cl)-OH and Fmoc-Trp(7-Cl)-OH share the same molecular weight but differ in substitution position. The 6-chloro derivative may exhibit distinct electronic interactions in peptide structures, affecting binding or folding .

Stereochemical Considerations

- L vs. D Enantiomers : N(α)-Fmoc-D-tryptophan (D-enantiomer) is less common in natural peptide synthesis but valuable for studying chiral specificity in biochemical interactions .

Pricing and Availability

- N-Fmoc-7-methoxy-DL-tryptophan is priced at $377.70 per gram , while Fmoc-L-Trp(7-Cl)-OH costs $885.50 per gram , reflecting differences in synthetic demand and halogenation steps .

- N-Fmoc-7-methyl-L-tryptophan is supplied by specialized vendors like American Elements and Iris Biotech GmbH, with packaging options ranging from 1g to bulk quantities .

Biological Activity

N-Fmoc-7-methyl-L-tryptophan is a derivative of tryptophan that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, structural properties, biological functions, and applications based on diverse research findings.

Chemical Structure and Characteristics:

- Chemical Formula: C27H24N2O4

- Molecular Weight: 440.5 g/mol

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid

- Appearance: White to off-white powder

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during solid-phase peptide synthesis (SPPS) .

Synthesis

N-Fmoc-7-methyl-L-tryptophan is synthesized through Fmoc-based SPPS, allowing for the incorporation of various amino acids into peptide chains. The methodology includes pre-activating the amino acids and coupling them to a resin-bound peptide chain, followed by deprotection steps to yield the final product .

Biological Activity

1. Antimicrobial Properties:

Research indicates that tryptophan residues, including those in N-Fmoc-7-methyl-L-tryptophan, exhibit significant antimicrobial activity. This is attributed to their ability to disrupt bacterial membranes, enhancing the effectiveness of antimicrobial peptides (AMPs). Studies have shown that tryptophan-containing AMPs can effectively target both Gram-positive and Gram-negative bacteria by interacting with lipid bilayers .

2. Cancer Research:

N-Fmoc-7-methyl-L-tryptophan has been explored in cancer research for its potential role as a building block in the design of inhibitors targeting specific proteins involved in tumor progression. For instance, it has been used in the development of MCL-1 inhibitors, which are crucial for the survival of various cancer cells .

3. Pharmacokinetics and Stability:

Studies have demonstrated that substituting traditional tryptophan with N-Fmoc-7-methyl-L-tryptophan can enhance the metabolic stability of peptides. This stability is vital for improving drug delivery and efficacy in therapeutic applications. In vivo studies have shown that such modifications can lead to better retention and distribution profiles in tumor models .

Case Study 1: Antimicrobial Peptide Design

A study investigated the antimicrobial activity of peptides designed with N-Fmoc-7-methyl-L-tryptophan substitutions. The results indicated that these peptides exhibited enhanced membrane-disruptive properties compared to their non-modified counterparts, leading to improved efficacy against bacterial strains .

Case Study 2: Cancer Therapeutics

In another research effort, N-Fmoc-7-methyl-L-tryptophan was incorporated into peptide sequences aimed at inhibiting MCL-1. The modified peptides showed significantly increased binding affinity and selectivity towards MCL-1 compared to traditional designs, highlighting the importance of structural modifications in therapeutic development .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria through membrane disruption. |

| Cancer Inhibition | Used as a building block for MCL-1 inhibitors with enhanced affinity. |

| Metabolic Stability | Improves pharmacokinetics and retention in vivo when substituted for standard tryptophan. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Fmoc-7-methyl-L-tryptophan in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : N-Fmoc-7-methyl-L-tryptophan is typically incorporated into peptides using Fmoc-based SPPS. The Fmoc group is removed using 20% piperidine in DMF (v/v) for 10–20 minutes, followed by coupling with activated amino acids (e.g., HBTU/DIPEA in DMF). Critical parameters include maintaining anhydrous conditions and monitoring coupling efficiency via Kaiser tests. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) to preserve the indole ring .

Q. How can N-Fmoc-7-methyl-L-tryptophan be purified, and what analytical techniques validate its purity?

- Methodological Answer : Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile/water (0.1% TFA). Purity is validated using HPLC (≥97% by area) and mass spectrometry (MS) for molecular weight confirmation. Enantiomeric purity (≤0.5% D-enantiomer) is assessed via chiral HPLC or optical rotation ([α]²⁴D = -22.0° to -18.0° in DMF) .

Q. What are the key storage conditions to maintain the stability of N-Fmoc-7-methyl-L-tryptophan?

- Methodological Answer : The compound should be stored at -20°C in a desiccator to prevent moisture absorption and degradation. Prolonged exposure to light or acidic/basic conditions should be avoided to preserve the Fmoc group and indole moiety .

Advanced Research Questions

Q. How does the 7-methyl substitution on the tryptophan indole ring influence peptide conformation and fluorescence properties?

- Methodological Answer : The 7-methyl group introduces steric hindrance, altering side-chain packing in hydrophobic peptide domains. Fluorescence studies (e.g., λex = 280 nm, λem = 350 nm) can monitor conformational changes. Comparative assays with unmodified tryptophan residues are recommended to quantify shifts in quantum yield or quenching behavior .

Q. What strategies mitigate racemization during the incorporation of N-Fmoc-7-methyl-L-tryptophan into peptides?

- Methodological Answer : Racemization is minimized by using low-temperature (0–4°C) coupling conditions, coupling agents like Oxyma Pure/DIC, and shorter reaction times. Post-synthesis, enantiomeric purity should be verified via chiral HPLC with a Crownpak CR(+) column .

Q. How can researchers resolve contradictions in reported solubility data for N-Fmoc-7-methyl-L-tryptophan across solvents?

- Methodological Answer : Solubility discrepancies arise from variations in solvent polarity and pH. Systematic solubility screens in DMF, DMSO, and THF (with 0.1% TFA) should be conducted. Dynamic light scattering (DLS) can detect aggregation, while NMR (¹H in DMSO-d6) confirms monomeric stability .

Q. What are the challenges in detecting impurities in N-Fmoc-7-methyl-L-tryptophan, and how are they addressed?

- Methodological Answer : Common impurities include deprotected tryptophan derivatives and diastereomers. Ultra-high-resolution LC-MS (e.g., Q-TOF) with ion mobility separation can distinguish isobaric species. Quantitation limits ≤0.3% for foreign amino acids are achievable via gradient elution on C18 columns .

Q. How does N-Fmoc-7-methyl-L-tryptophan interact with orthogonal protecting groups (e.g., Boc, Trt) in complex peptide architectures?

- Methodological Answer : The Fmoc group is orthogonal to acid-labile protections (e.g., Boc). However, the 7-methyl group may sterically hinder global deprotection steps. Sequential cleavage protocols (e.g., TFA for Boc, then piperidine for Fmoc) are recommended. Compatibility should be tested in model peptides before scaling .

Methodological Notes

- Synthesis Design : Incorporate control peptides with unmodified tryptophan to isolate the effects of the 7-methyl group .

- Data Interpretation : Use molecular dynamics simulations (e.g., GROMACS) to predict steric and electronic impacts of the 7-methyl substitution .

- Cross-Validation : Combine HPLC, MS, and NMR data to resolve structural ambiguities, particularly for low-abundance impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.